Product packaging for Methyl 3-oxopiperidine-4-carboxylate(Cat. No.:CAS No. 179023-37-1)

Methyl 3-oxopiperidine-4-carboxylate

Cat. No.: B065053
CAS No.: 179023-37-1
M. Wt: 157.17 g/mol
InChI Key: YFKSAOBUUKYFON-UHFFFAOYSA-N
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Description

Methyl 3-oxopiperidine-4-carboxylate is a high-value, multifunctional piperidine-based building block extensively employed in medicinal chemistry and drug discovery research. This compound features a keto group at the 3-position and an ester moiety at the 4-position, providing two distinct and highly versatile reactive sites for further synthetic elaboration. Its core structure, the piperidine ring, is a privileged scaffold found in a vast array of bioactive molecules and approved pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B065053 Methyl 3-oxopiperidine-4-carboxylate CAS No. 179023-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-2-3-8-4-6(5)9/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKSAOBUUKYFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634926
Record name Methyl 3-oxopiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179023-37-1
Record name Methyl 3-oxopiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance in Organic Synthesis and Medicinal Chemistry Research

The utility of methyl 3-oxopiperidine-4-carboxylate and its derivatives lies in their role as versatile intermediates in the synthesis of more complex molecules. The core structure, a 3-oxopiperidine-4-carboxylate, is a key building block for various pharmacologically active compounds. For instance, the closely related derivative, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, serves as an important intermediate in the production of the fluoroquinolone antibacterial drug, balofloxacin. google.com This highlights the potential of the 3-oxopiperidine-4-carboxylate scaffold in constructing molecules with significant therapeutic applications.

While specific research focusing solely on this compound is not extensively documented, the synthetic utility of its structural analogs is well-established. For example, ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride has been used as a building block in the synthesis of various receptor agonists and antagonists. sigmaaldrich.com The synthesis of related compounds, such as ethyl 1-methoxycarbonyl-3-oxopiperidine-4-carboxylate, has been detailed in chemical literature, indicating the accessibility of this class of compounds for further research and development. google.com

The isomeric compound, methyl 4-oxopiperidine-3-carboxylate, is a reactant used in the synthesis of potent inhibitors of nicotinamide (B372718) phosphoribosyltransferase and in the preparation of cytotoxic agents based on phenanthrene. pharmaffiliates.com The chemical reactivity and synthetic potential of these closely related structures underscore the likely value of this compound as a scaffold in the discovery of novel bioactive molecules.

Overview of the Piperidine Motif in Bioactive Molecules and Drug Discovery

Strategies for Piperidine Ring Formation

The construction of the piperidine ring is the cornerstone of synthesizing methyl 3-oxopiperidine-4-carboxylate and its analogs. Various synthetic strategies have been devised, each with its own advantages and limitations.

Dieckmann Condensation Approaches

The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters, making it a suitable method for constructing the 3-oxopiperidine-4-carboxylate core. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This base-catalyzed intramolecular cyclization of a diester proceeds through the formation of an enolate, which then attacks the other ester group to form a five- or six-membered ring. libretexts.orgyoutube.com

A common approach involves the use of a precursor like N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester. In one synthetic route, N-benzyl glycine (B1666218) ethyl ester is reacted with a 4-halogenated ethyl butyrate (B1204436) in the presence of a base to form 4-[benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate. google.com This intermediate then undergoes a Dieckmann condensation with a base like sodium tert-butoxide to yield the desired piperidine ring structure. google.com The reaction is typically followed by acidification to neutralize the base and isolate the β-keto ester product. youtube.com

The choice of base and solvent can significantly impact the reaction's efficiency. Sodium alkoxides in an alcoholic solvent are commonly employed. organic-chemistry.org The success of the Dieckmann condensation often relies on the presence of an enolizable proton in the product, which drives the equilibrium towards the cyclized product. organic-chemistry.org

PrecursorReagentsProductReference
N-benzyl glycine ethyl ester1. 4-halogenated ethyl butyrate, base; 2. Sodium tert-butoxideN-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester google.com
Diethyl adipate (B1204190)Sodium ethoxideEthyl 2-oxocyclopentanecarboxylate masterorganicchemistry.com

Intramolecular Cyclization Reactions, including 6-endo-trig Cyclizations

Intramolecular cyclization represents a broad class of reactions for piperidine synthesis where a linear substrate containing a nitrogen source cyclizes to form the heterocyclic ring. nih.gov These reactions can involve the formation of either a new C-N bond or a new C-C bond. nih.gov

One notable example is the 6-endo-trig cyclization. While typically disfavored by Baldwin's rules, specific reaction conditions and substrate designs can facilitate this pathway. For instance, radical-mediated cyclizations of linear amino-aldehydes have been developed using cobalt(II) catalysts. nih.gov Another approach involves the acid-mediated cyclization of alkynes with an enamine to form an iminium ion, which is then reduced to the piperidine. nih.gov

Electrochemical methods have also been employed for intramolecular cyclization. Electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been shown to produce piperidine derivatives efficiently. nih.gov This method offers advantages in terms of reduced waste and milder reaction conditions compared to some traditional methods. nih.gov

Catalytic Hydrogenation and Reduction Strategies for N-Heterocycles

The catalytic hydrogenation of pyridine (B92270) derivatives is a widely used and fundamental method for the synthesis of piperidines. mdpi.com This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas and a metal catalyst. researchgate.netnih.gov

Various catalysts have been investigated for this transformation, including platinum, palladium, rhodium, and ruthenium. mdpi.comasianpubs.org Platinum oxide (PtO2), also known as Adams' catalyst, is a classic choice and is often used in glacial acetic acid under hydrogen pressure. asianpubs.org The reaction conditions, such as pressure and temperature, can be adjusted to optimize the yield and selectivity. researchgate.netasianpubs.org For instance, hydrogenation of substituted pyridines with PtO2 can be achieved at room temperature under 50 to 70 bar of hydrogen pressure. asianpubs.org

Recent advancements have focused on developing milder and more sustainable hydrogenation methods. Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst in a membrane electrode assembly allows for the conversion of pyridines to piperidines at ambient temperature and pressure without the need for acidic additives. nih.govacs.org This method demonstrates high current efficiency and yield. nih.govacs.org

Pyridine DerivativeCatalystConditionsProductReference
Substituted PyridinesPtO2H2 (50-70 bar), Acetic Acid, RTSubstituted Piperidines asianpubs.org
PyridineRh/CElectrocatalytic, Ambient T/PPiperidine nih.govacs.org
Pyridine N-oxidesPd/CAmmonium (B1175870) formatePiperidines organic-chemistry.org

Oxidative Amination of Non-Activated Alkenes

Oxidative amination of non-activated alkenes provides a modern approach to constructing the piperidine ring. nih.gov This method involves the difunctionalization of a double bond, simultaneously forming a C-N bond and introducing another functional group. nih.gov

Gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes using an iodine(III) oxidizing agent. nih.gov This reaction leads to the formation of substituted piperidines with an oxygen-containing substituent. Another strategy involves a Wacker-type aerobic oxidative cyclization of alkenes catalyzed by a palladium complex, which can be used to synthesize various nitrogen heterocycles, including piperidines. organic-chemistry.org

Multi-Step Reaction Pathways for Piperidine Ring Construction

In many instances, the synthesis of complex piperidine derivatives like this compound requires multi-step reaction sequences. researchgate.netsyrris.jp These pathways often begin with simpler, commercially available starting materials and build the piperidine ring through a series of transformations.

An example of a multi-step synthesis starts from 1-benzylpiperidin-4-one. researchgate.net A Strecker-type condensation with aniline (B41778) and hydrogen cyanide yields an anilino-nitrile, which is then hydrolyzed to an anilino-amide. researchgate.net Further hydrolysis, acidification, and esterification produce the corresponding anilino-ester. researchgate.net Subsequent N-acylation and catalytic N-debenzylation can lead to the desired functionalized piperidine. researchgate.net

Another multi-step approach could involve the initial hydrogenation of a pyridine carboxylate to the corresponding piperidine carboxylic acid, which can then be further functionalized. youtube.com Flow chemistry has emerged as a powerful tool for multi-step synthesis, allowing for the sequential combination of several reaction steps in a continuous process, which can improve efficiency and purity. syrris.jp

Stereoselective Synthesis of Enantiopure and Diastereopure Forms

The biological activity of piperidine derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to produce enantiopure and diastereopure forms of this compound and its analogs is of paramount importance.

Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. nih.gov For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated pyridines have been used to synthesize enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. acs.org

Chemo-enzymatic methods offer another powerful approach. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high enantiomeric excess. nih.gov This method has been successfully applied to the synthesis of key intermediates for several pharmaceutical agents. nih.gov

Furthermore, diastereoselective synthesis can be achieved through catalyst control. For example, the functionalization of piperidines at the C2 position using rhodium-catalyzed reactions of donor/acceptor carbenes can be tuned to favor a specific diastereomer by selecting the appropriate chiral dirhodium catalyst. nih.gov

StrategyKey FeaturesExample ApplicationReference
Asymmetric CatalysisRh-catalyzed asymmetric reductive Heck reactionSynthesis of enantioenriched 3-piperidines acs.org
Chemo-enzymatic DearomatizationOne-pot amine oxidase/ene imine reductase cascadeSynthesis of stereo-defined 3- and 3,4-substituted piperidines nih.gov
Diastereoselective C-H FunctionalizationCatalyst-controlled reaction of donor/acceptor carbenesSynthesis of positional analogues of methylphenidate nih.gov

Asymmetric Catalysis in Ring Formation

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of piperidine derivatives. This approach utilizes chiral catalysts to control the stereochemical outcome of the ring-forming reaction.

Organocatalysis : Chiral phosphoric acids have emerged as effective organocatalysts in asymmetric intramolecular aza-Michael cyclizations for synthesizing substituted piperidines. whiterose.ac.uk This method has been successfully applied to the synthesis of various piperidine-containing compounds, including novel bisindole-piperidine-amino acid hybrids, with high enantioselectivity. whiterose.ac.ukrsc.org The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is critical for achieving high yields and enantiomeric excesses. whiterose.ac.uk Combining organocatalysis with biocatalysis, such as using a transaminase to generate a key reactive intermediate for a subsequent Mannich reaction, provides a hybrid cascade approach to synthesizing 2-substituted piperidines. nih.gov

Metal-Catalyzed Asymmetric Hydrogenation : The asymmetric hydrogenation of pyridine derivatives is a direct and atom-economical method for producing chiral piperidines. dicp.ac.cnrsc.org Iridium catalysts, in particular, have shown great promise in the asymmetric hydrogenation of pyridinium (B92312) salts, yielding cis-configured hydroxypiperidine esters with excellent enantioselectivity and diastereoselectivity. rsc.org Rhodium-catalyzed asymmetric hydrogenation has also been employed. dicp.ac.cnmdpi.com For instance, a rhodium-catalyzed reductive transamination of pyridinium salts provides access to a variety of chiral piperidines, including those with fluorine substituents. dicp.ac.cn

Catalyst TypeReactionKey Features
Organocatalyst (Chiral Phosphoric Acid) Intramolecular aza-Michael cyclizationHigh enantioselectivity for substituted piperidines. whiterose.ac.ukrsc.org
Iridium Catalyst Asymmetric hydrogenation of pyridinium saltsExcellent enantioselectivity and diastereoselectivity for cis-hydroxypiperidine esters. rsc.org
Rhodium Catalyst Asymmetric reductive transaminationAccess to a broad range of chiral piperidines. dicp.ac.cn

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org This strategy involves three main steps: attachment of the auxiliary, a diastereoselective transformation, and removal of the auxiliary. wikipedia.org

In the synthesis of piperidine derivatives, chiral auxiliaries can be used to control stereochemistry during ring formation or functionalization. For example, a chiral auxiliary can be attached to a precursor molecule, which then undergoes a diastereoselective cyclization to form the piperidine ring. Subsequent removal of the auxiliary yields the enantiomerically enriched piperidine derivative. While effective, this method requires additional synthetic steps for attaching and removing the auxiliary. wikipedia.org The use of Davies' chiral auxiliary has been explored for inducing asymmetric Michael additions in the synthesis of piperidin-2,4-diones. ucl.ac.uk

Enantioselective Functionalization and Derivatization

This approach involves the introduction of a new stereocenter on a pre-existing piperidine ring in an enantioselective manner.

Asymmetric Benzylation : Asymmetric benzylation of a piperidine derivative can be achieved using a chiral catalyst to control the stereochemistry of the newly formed carbon-carbon bond. This method allows for the synthesis of enantioenriched piperidines with a benzyl (B1604629) group at a specific position. The synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, an intermediate for certain pharmaceuticals, has been reported. google.com

Rhodium-catalyzed C-H functionalization has been used for the site-selective and stereoselective synthesis of positional analogues of methylphenidate from piperidine derivatives. The choice of catalyst and the amine protecting group directs the functionalization to different positions on the piperidine ring. nih.gov

Diastereoselective Transformations and Control

Controlling diastereoselectivity is crucial when multiple stereocenters are present in the piperidine ring. Various strategies are employed to achieve the desired diastereomer.

Diastereoselective lithiation and trapping can be utilized to access specific trans-piperidine isomers. rsc.org Furthermore, base-catalyzed epimerization can convert a cis-piperidone into the more stable trans isomer, which can then be isolated through crystallization. nih.gov The stereochemistry of piperidines can also be controlled through diastereoselective Mannich reactions followed by reductive cyclization. nih.gov Additionally, iridium-catalyzed hydrogen transfer reactions can be used for the stereoselective synthesis of substituted piperidines. nih.gov

MethodTransformationStereochemical Outcome
Diastereoselective Lithiation/Trapping Functionalization of piperidinesAccess to trans-isomers. rsc.org
Base-Catalyzed Epimerization Isomerization of piperidonesConversion of cis to trans isomers. nih.gov
Diastereoselective Mannich Reaction Ring formationControl of stereochemistry retained during cyclization. nih.gov
Iridium-Catalyzed Hydrogen Transfer Reductive aminationStereoselective synthesis of substituted piperidines. nih.gov

Multicomponent Reactions (MCRs) for Diverse Analog Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. nih.gov MCRs offer a powerful tool for the rapid synthesis of libraries of piperidine analogs. For instance, a three-component reaction of oxopiperidine carboxylate with primary amines and a nitroaryl azide (B81097) has been used to synthesize biologically active 1,2,3-triazole-substituted piperidines. nih.gov The Biginelli reaction, a well-known MCR, can be performed enantioselectively to produce substituted piperidines. nih.gov

Strategic Use of Protecting Groups (e.g., Boc, Benzyl) in Complex Synthetic Sequences

Protecting groups are essential tools in the multi-step synthesis of complex molecules like piperidine derivatives, preventing unwanted reactions at specific functional groups. organic-chemistry.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. organic-chemistry.orgethz.ch

Boc (tert-Butoxycarbonyl) Group : The Boc group is a widely used protecting group for the nitrogen atom of the piperidine ring. rsc.orggoogle.com It is stable under many reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). ub.edu The Boc group's influence on the conformation of the piperidine ring can be exploited to control the stereochemical outcome of reactions. rsc.org For instance, in N-Boc-pipecolinates, the Boc group can favor a twist-boat conformation, influencing subsequent epimerization reactions. rsc.org

Benzyl (Bn) Group : The benzyl group is another common protecting group for the piperidine nitrogen. rsc.orgresearchgate.net It can be removed by catalytic hydrogenation. organic-chemistry.orgresearchgate.net The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been achieved through a sequence involving N-benzylation, reduction, oxidation, and subsequent debenzylation followed by Boc protection. researchgate.net The N-benzyl group is often used in the initial steps of a synthesis and later replaced with another protecting group like Boc, or removed entirely. researchgate.netgoogle.com

The orthogonal protecting group strategy, which allows for the selective removal of one protecting group in the presence of others, is particularly valuable in complex syntheses. organic-chemistry.orgethz.ch For example, the use of both Boc and benzyl groups in the same molecule allows for selective deprotection and further functionalization at different stages of the synthesis. rsc.org

Protecting GroupCommon AbbreviationRemoval ConditionsKey Features
tert-Butoxycarbonyl BocStrong acid (e.g., TFA) ub.eduInfluences ring conformation. rsc.org
Benzyl BnCatalytic hydrogenation organic-chemistry.orgStable to many non-reductive conditions.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles aims to design chemical processes that are environmentally benign. In the synthesis of this compound and its derivatives, several strategies can be employed to enhance the sustainability of the process.

The use of water as a solvent can prevent the racemization of enantioenriched substrates in certain stereoselective syntheses. nih.gov Microwave-assisted synthesis can significantly reduce reaction times and improve yields in multicomponent reactions. nih.gov The development of catalytic reactions, both metal-catalyzed and organocatalyzed, is inherently a green approach as it reduces the amount of stoichiometric reagents required. whiterose.ac.ukdicp.ac.cnrsc.org Furthermore, designing syntheses with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, minimizes waste generation. nih.gov One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, also contribute to a greener process by reducing solvent usage and purification steps. nih.gov

Solvent-Free and Aqueous Medium Reactions

The development of synthetic methods that utilize water as a solvent or are conducted in the absence of any solvent is a cornerstone of green chemistry. These approaches aim to reduce the environmental impact associated with volatile organic compounds (VOCs).

Aqueous Medium Reactions:

The Dieckmann condensation, a fundamental intramolecular reaction for the formation of cyclic β-keto esters like this compound, has traditionally been performed in anhydrous organic solvents. However, recent advancements have demonstrated the feasibility of conducting such reactions in aqueous environments. For instance, the synthesis of related 3-oxopiperidine-4-carboxylate derivatives has been successfully carried out in aqueous ethanol (B145695). emergingpub.com The use of water as a co-solvent not only reduces the reliance on hazardous organic solvents but can also simplify work-up procedures. In some cases, the product can be directly isolated from the aqueous reaction mixture, minimizing the need for extensive extraction and purification steps. emergingpub.com

Research into the synthesis of related heterocyclic compounds has shown that the use of lanthanide(III) trifluoromethanesulfonates as catalysts can facilitate reactions in aqueous media. jocpr.com These catalysts are often recoverable and can be reused, further enhancing the green credentials of the synthetic process. While not yet specifically reported for this compound, these findings suggest a promising avenue for future research in developing efficient aqueous-based syntheses.

Solvent-Free Reactions:

Solvent-free, or solid-state, reactions represent another significant step towards sustainable chemical synthesis. The Dieckmann condensation of diesters such as diethyl adipate and pimelate (B1236862) has been shown to proceed efficiently in the absence of a solvent, with the reaction being initiated by simple grinding of the reactants with a solid base. This method offers several advantages, including reduced waste, lower energy consumption, and often, shorter reaction times.

A notable example involves the solvent-free Dieckmann condensation of diethyl adipate with powdered potassium butoxide. The reaction proceeds at room temperature, and the product, 2-ethoxycarbonylcyclopentanone, can be isolated by direct distillation from the reaction mixture. This approach completely eliminates the need for a solvent throughout the reaction and work-up process, representing a truly "green" and economical procedure. While a direct application to this compound is yet to be documented, the principle of solvent-free Dieckmann condensation holds significant potential for its synthesis.

Catalyst-Free Methodologies

The elimination of catalysts, particularly those based on toxic or precious metals, is another key aspect of green chemistry. While many reactions rely on catalysts to achieve high efficiency and selectivity, catalyst-free alternatives are highly sought after.

The Dieckmann condensation is typically base-catalyzed. However, under certain conditions, the reaction can proceed without the addition of an external catalyst, relying on the inherent reactivity of the starting materials. For the synthesis of this compound, this would involve the intramolecular cyclization of a suitable acyclic diester precursor under thermal or microwave-assisted conditions.

While specific research on a catalyst-free synthesis of this compound is limited, the broader field of organic synthesis offers insights into the possibilities. For instance, intramolecular condensation reactions of certain diesters have been achieved under high-temperature conditions without a catalyst. The development of such a methodology for the target compound would be a significant advancement, further simplifying the synthetic process and reducing its environmental footprint.

Process Mass Intensity (PMI) Analysis and Waste Stream Reduction

Process Mass Intensity (PMI) is a key metric in green chemistry used to evaluate the efficiency of a chemical process. It is defined as the ratio of the total mass of all materials used (raw materials, solvents, reagents, process water) to the mass of the final product. libretexts.orglibretexts.org A lower PMI value indicates a more efficient and less wasteful process. Analyzing the PMI of a synthetic route is crucial for identifying areas of high material consumption and for developing strategies to reduce waste.

The pharmaceutical industry has increasingly adopted PMI as a benchmark for sustainability. libretexts.org For the synthesis of a pharmaceutical intermediate like this compound, a detailed PMI analysis would consider all inputs at each step of the synthesis.

Hypothetical PMI Analysis for a Conventional Synthesis:

A traditional synthesis of this compound might involve the following steps:

N-alkylation: Reaction of a primary amine with a suitable halo-diester.

Dieckmann Condensation: Intramolecular cyclization using a strong base in an organic solvent.

Work-up and Purification: Neutralization, extraction with organic solvents, and chromatographic purification.

In such a sequence, the major contributors to a high PMI would be:

Solvents: Large volumes of organic solvents are typically used for the reaction, extraction, and purification steps.

Reagents: Stoichiometric amounts of base are required for the Dieckmann condensation, and other reagents are used in the N-alkylation step.

Process Water: Significant quantities of water are often used in the work-up and washing stages.

Strategies for Waste Stream Reduction:

By applying the principles of green chemistry, the PMI for the synthesis of this compound can be significantly reduced. Key strategies include:

Solvent Substitution and Reduction: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even conducting the reaction solvent-free, as discussed in section 2.5.1.

Catalytic Methods: Utilizing catalytic amounts of a reusable catalyst instead of stoichiometric reagents can drastically reduce waste.

Process Intensification: Combining multiple reaction steps into a one-pot procedure can eliminate the need for intermediate work-ups and purifications, thereby reducing solvent and energy consumption.

Improved Work-up Procedures: Developing more efficient work-up and purification techniques, such as crystallization instead of chromatography, can minimize solvent use.

The following interactive table provides a hypothetical comparison of the PMI for a conventional versus a greener synthesis of this compound, illustrating the potential for waste reduction.

Input Material Conventional Synthesis (kg per kg of product) Greener Synthesis (kg per kg of product)
Starting Materials55
Solvents (Reaction)5010 (Aqueous/Ethanol)
Solvents (Purification)10020 (Crystallization)
Reagents102 (Catalytic)
Process Water3015
Total PMI 195 52

This table presents hypothetical data for illustrative purposes.

By focusing on these advanced synthetic methodologies, the production of this compound and its derivatives can be made more sustainable, aligning with the growing demand for environmentally responsible chemical manufacturing.

Chemical Reactivity, Transformation, and Mechanistic Studies of Methyl 3 Oxopiperidine 4 Carboxylate

Functional Group Interconversions on the Piperidine (B6355638) Scaffold

Oxidation Reactions of the Keto Group

The ketone functional group at the C-3 position of the piperidine ring is generally resistant to oxidation. libretexts.org Unlike aldehydes, ketones lack a hydrogen atom on the carbonyl carbon, which makes them less susceptible to oxidation under mild conditions. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) or potassium dichromate(VI) under harsh acidic conditions, can oxidize ketones; however, these reactions are typically destructive and proceed via cleavage of carbon-carbon bonds, which would disrupt the piperidine ring structure. libretexts.org Consequently, oxidation of the keto group in Methyl 3-oxopiperidine-4-carboxylate is not a common synthetic transformation.

Reduction Reactions of the Keto Group

In contrast to its resistance to oxidation, the keto group is readily reduced to a secondary alcohol, yielding Methyl 3-hydroxypiperidine-4-carboxylate. This transformation is a common and synthetically useful reaction. A variety of reducing agents can accomplish this, with sodium borohydride (B1222165) (NaBH₄) being a frequently used reagent due to its selectivity and mild reaction conditions. chemicalbook.comresearchgate.net The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at reduced temperatures. chemicalbook.com More powerful reducing agents like lithium aluminum hydride (LAH) can also be used, although they are less selective and can potentially reduce the ester group as well. harvard.edu

Table 1: Reduction of this compound

Reagent Solvent Product
Sodium Borohydride (NaBH₄) Methanol (MeOH) Methyl 3-hydroxypiperidine-4-carboxylate
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF 3-(Hydroxymethyl)piperidin-4-ol*

\Potential for over-reduction of both keto and ester groups.*

Nucleophilic Substitution Reactions at the Piperidine Ring

The carbon atom at the 4-position (α-carbon to the ketone) is activated by the adjacent keto and ester groups, making its proton acidic. aklectures.com In the presence of a suitable base, this proton can be removed to form a nucleophilic enolate intermediate. This enolate can then participate in various nucleophilic substitution reactions, allowing for the introduction of substituents at the C-4 position. libretexts.org

A common example is alkylation, where the enolate reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form a new carbon-carbon bond. aklectures.com This provides a route to α-alkylated β-keto esters. Another potential transformation is halogenation at the C-4 position, which can introduce a leaving group for subsequent substitution reactions.

Table 2: Representative Nucleophilic Substitution Reactions at C-4

Reagent(s) Reaction Type Product

Ester Transformations and Derivatives

The methyl ester group at C-4 can be converted into other esters or amides, further diversifying the molecular structure for various applications.

Transesterification Processes

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. For this compound, this involves reacting the compound with a different alcohol (e.g., ethanol, isopropanol) in the presence of an acid or base catalyst. Acid-catalyzed transesterification, such as with sulfuric acid, proceeds by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the new alcohol. The reaction is typically performed with the new alcohol as the solvent to drive the equilibrium toward the desired product.

Table 3: Transesterification of this compound

Alcohol Catalyst Product
Ethanol (EtOH) Sulfuric Acid (H₂SO₄) Ethyl 3-oxopiperidine-4-carboxylate
Isopropanol (i-PrOH) Sodium Isopropoxide Isopropyl 3-oxopiperidine-4-carboxylate
Benzyl Alcohol (BnOH) Titanium(IV) Isopropoxide Benzyl 3-oxopiperidine-4-carboxylate

Amidation Reactions

The methyl ester can be converted into a carboxamide through reaction with ammonia (B1221849) or a primary or secondary amine. This process, known as aminolysis, typically requires more forcing conditions than hydrolysis, such as heating. The reaction involves nucleophilic acyl substitution where the amine attacks the electrophilic ester carbonyl, leading to the displacement of methanol and the formation of the corresponding amide. This reaction is fundamental in the synthesis of a wide array of pharmaceutical compounds. researchgate.net

Table 4: Amidation of this compound

Amine Conditions Product
Ammonia (NH₃) Heat 3-Oxopiperidine-4-carboxamide
Methylamine (CH₃NH₂) Heat N-Methyl-3-oxopiperidine-4-carboxamide
Aniline (B41778) (PhNH₂) Heat N-Phenyl-3-oxopiperidine-4-carboxamide

Hydrolysis and Subsequent Decarboxylation Pathways

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 3-oxopiperidine-4-carboxylic acid, can be achieved under both acidic and basic conditions. This transformation is a standard reaction for esters, though the presence of the β-keto group influences the stability of the resulting product and facilitates a subsequent decarboxylation step.

Under acidic conditions, the reaction is typically initiated by protonation of the ester carbonyl, which enhances its electrophilicity and facilitates nucleophilic attack by water. Following the hydrolysis of the ester, the resulting β-keto acid, 3-oxopiperidine-4-carboxylic acid, is susceptible to decarboxylation, particularly upon heating. This process involves the loss of carbon dioxide to yield piperidin-3-one.

Vigorous basic hydrolysis is also an effective method for converting the ester to the carboxylate salt. researchgate.net For instance, related piperidine derivatives have been hydrolyzed using potassium hydroxide (B78521) in a high-boiling solvent like 1,2-propylene glycol at elevated temperatures. researchgate.net Subsequent acidification of the reaction mixture would then generate the free β-keto acid, which can then undergo decarboxylation.

A patent for related 3-piperidinone-4-carboxylic acid derivatives describes the hydrolysis of ethyl 1-methoxycarbonyl-3-oxopiperidine-4-carboxylate using concentrated hydrochloric acid with heating. google.com This process leads to the formation of the corresponding carboxylic acid, which is then utilized in subsequent synthetic steps. google.com

The decarboxylation of the intermediate 3-oxopiperidine-4-carboxylic acid is a key transformation. The mechanism for the decarboxylation of β-keto acids is well-established and proceeds through a cyclic transition state. The carbonyl group at the β-position plays a crucial role in this process. The carboxylic acid can form an enol tautomer, which then undergoes a pericyclic reaction involving a six-membered ring transition state, leading to the elimination of carbon dioxide and the formation of an enol intermediate that tautomerizes to the more stable ketone, piperidin-3-one.

Table 1: Reaction Conditions for Hydrolysis of Related Piperidine Carboxylates

Starting MaterialReagents and ConditionsProductReference
Anilino-amide derivative of piperidine1. KOH, 1,2-propylene glycol, ~200 °C, 12 h2. AcidificationAnilino-carboxylic acid researchgate.net
Ethyl 1-methoxycarbonyl-3-oxopiperidine-4-carboxylateConcentrated hydrochloric acid, 70 °C, 10 minutes1-Methoxycarbonyl-3-oxopiperidine-4-carboxylic acid google.com

Elucidation of Reaction Mechanisms

While specific mechanistic studies focused solely on this compound are not extensively documented in publicly available literature, the reaction mechanisms can be elucidated by drawing parallels with well-understood organic reactions of analogous systems. The reactivity of this compound is primarily governed by the β-keto ester functionality.

The hydrolysis mechanism, whether acid or base-catalyzed, follows the classical pathways for ester hydrolysis. In the acid-catalyzed mechanism, the initial protonation of the ester carbonyl is followed by the nucleophilic addition of water, proton transfer, and elimination of methanol. In the base-catalyzed saponification, the hydroxide ion directly attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate and methanol.

The mechanism of the subsequent decarboxylation of the 3-oxopiperidine-4-carboxylic acid intermediate is a classic example of a pericyclic reaction. The presence of the ketone at the 3-position is critical, as it allows for the formation of a cyclic, six-membered transition state. The reaction proceeds through the enol form of the keto acid. The enol hydroxyl proton is transferred to the keto carbonyl oxygen, while the C-C bond between the carboxyl group and the ring cleaves, and a C-H bond forms at the 4-position, releasing carbon dioxide. This concerted mechanism has a relatively low activation energy, especially with heating.

Computational studies on related systems, such as the piperidine-catalyzed cycloaddition reactions, have employed methods like Density Functional Theory (DFT) to analyze reaction pathways and transition states. nih.gov Similar computational approaches could provide detailed insights into the hydrolysis and decarboxylation mechanisms of this compound, including the precise structures and energies of intermediates and transition states.

Structural Diversification and Derivative Synthesis of Methyl 3 Oxopiperidine 4 Carboxylate

Design and Synthesis of N-Substituted Piperidine (B6355638) Analogs

The nitrogen atom of the piperidine ring is a primary site for structural modification, enabling the introduction of various substituents that can significantly influence the properties of the resulting analogs.

N-Phenethyl and N-Benzyl Analogs

The synthesis of N-phenethyl and N-benzyl analogs of methyl 3-oxopiperidine-4-carboxylate is a common strategy to introduce lipophilic aromatic moieties. For instance, N-phenethyl-4-piperidinone, a precursor for some of these analogs, can be prepared by reacting 4-piperidinone with phenethyl bromide. wikipedia.org A multi-step synthesis involving the Dieckmann cyclization of aminodicarboxylate esters is also a widely used method for preparing N-phenethyl-4-piperidones. researchgate.net This process involves the condensation of a primary amine with two equivalents of an acrylate (B77674) ester, followed by cyclization, hydrolysis, and decarboxylation. researchgate.net

Similarly, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, an important intermediate for certain pharmaceuticals, can be synthesized through a process that involves dissolving benzylamine (B48309) in an organic solvent and reacting it with 2-haloethyl acetate (B1210297) in the presence of an alkali and a quaternary ammonium (B1175870) salt. google.com Another route involves the reaction of N-benzyl glycine (B1666218) ethyl ester with 4-halogenated ethyl butyrate (B1204436). google.com

The table below summarizes key starting materials and intermediates in the synthesis of these N-substituted analogs.

Starting Material/IntermediateResulting Analog SubclassReference
4-Piperidinone and Phenethyl bromideN-Phenethyl wikipedia.org
Aminodicarboxylate estersN-Phenethyl researchgate.net
Benzylamine and 2-Haloethyl acetateN-Benzyl google.com
N-Benzyl glycine ethyl esterN-Benzyl google.com

Modification at the Piperidine Ring Carbons

Beyond N-substitution, the carbon atoms of the piperidine ring offer numerous opportunities for structural diversification, allowing for the introduction of various functional groups and the creation of stereocenters.

Modifications at the C4 position are particularly common. For example, a Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrogen cyanide yields an anilino-nitrile, which can be further processed to introduce different functionalities at the C4 position. researchgate.net This anilino-nitrile can be selectively hydrolyzed to an anilino-amide, which upon further hydrolysis, acidification, and esterification, yields a methyl 4-anilino-piperidine-4-carboxylate derivative. researchgate.net

The introduction of substituents at other positions, such as C2, C5, and C6, allows for the exploration of a wider chemical space. For instance, fluorinated piperidines can be accessed through palladium-catalyzed hydrogenation of pyridine (B92270) precursors. nih.gov This method is notable for its effectiveness in the presence of air and moisture and often results in the preferential formation of the axial isomer. nih.gov

Side-Chain Functionalization and Derivatization Strategies

The ester group at the C4 position of this compound is a versatile handle for a variety of side-chain functionalization and derivatization strategies.

One common approach is the extension of the side chain. For example, a Horner-Wadsworth-Emmons olefination can be used to introduce an alkene, which can then be reduced to the corresponding saturated alcohol. nih.gov This alcohol can be further functionalized, for instance, by mesylation followed by substitution with a nucleophile like piperazine. nih.gov

Another strategy involves the conversion of the ester to other functional groups. Reduction of the ester to a primary alcohol opens up avenues for further derivatization. nih.gov For instance, the resulting alcohol can be converted to a mesylate, which can then be displaced by various nucleophiles to introduce diverse side chains. nih.gov

The table below highlights some of the key reactions and resulting functional groups in side-chain modification.

Reaction TypeReagentsResulting Functional GroupReference
Horner-Wadsworth-Emmons OlefinationPhosphonate ylideAlkene nih.gov
ReductionDIBAL or LAHAlcohol nih.gov
MesylationMsCl, Et3NMesylate nih.gov
Nucleophilic SubstitutionPiperazinePiperazine-substituted side chain nih.gov

Regioselective and Chemoselective Synthesis of Analogs

The presence of multiple reactive sites in this compound and its precursors necessitates the use of regioselective and chemoselective synthetic methods to achieve the desired analogs with high purity.

Regioselective synthesis is crucial when dealing with isomers. For instance, in the synthesis of 1,2-oxazole derivatives from β-enamino ketoesters, the reaction with hydroxylamine (B1172632) hydrochloride can lead to the formation of regioisomeric products. beilstein-journals.org Careful control of reaction conditions and purification methods, such as chiral HPLC, are essential to isolate the desired regioisomer. beilstein-journals.org Structural characterization using techniques like NMR spectroscopy and X-ray crystallography is vital for unambiguous assignment. beilstein-journals.org

Chemoselectivity is often achieved through the use of specific catalysts and reaction conditions. For example, palladium catalysts are effective for the chemoselective hydrogenation of pyridine precursors to piperidines without affecting other sensitive functional groups like aryl halides. evitachem.com This is particularly important in multi-step syntheses where protecting groups might otherwise be required. evitachem.com In contrast, rhodium catalysts have been shown to be more effective for the synthesis of certain 3-substituted piperidines. nih.gov The choice of solvent can also play a critical role in directing the outcome of a reaction. For example, in cyclization reactions, polar protic solvents can favor intramolecular enolate attacks, while aprotic solvents may favor N-alkylation. evitachem.com

Applications of Methyl 3 Oxopiperidine 4 Carboxylate As a Building Block in Organic Synthesis

Construction of Complex Heterocyclic Systems and Fused Rings

The strategic placement of functional groups in piperidone-based β-keto esters makes them ideal precursors for the synthesis of a variety of fused heterocyclic systems. The reactivity of the ketone and the ester, often in concert with the ring nitrogen, allows for the construction of novel polycyclic architectures.

For instance, N-substituted derivatives of methyl 3-oxopiperidine-4-carboxylate are key intermediates in the preparation of complex molecular frameworks. One notable example is the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a crucial component in the synthesis of the Janus kinase (JAK3) inhibitor, CP-690550. The synthesis of this intermediate highlights the utility of the piperidone core in building more elaborate structures.

Furthermore, the hydrochloride salt of the regioisomeric methyl 4-oxo-3-piperidinecarboxylate has been utilized as a starting reagent in the synthesis of Nakadomarin A, a complex marine alkaloid with a unique fused heterocyclic structure. This underscores the value of these building blocks in accessing intricate natural product skeletons. The strategic manipulation of the keto-ester functionality allows for annulation reactions, leading to the formation of new rings fused to the piperidine (B6355638) core.

Role as a Key Intermediate in Total Synthesis of Advanced Molecules

The piperidine scaffold is a cornerstone in the architecture of many biologically active molecules. Consequently, functionalized piperidines like this compound and its analogs are indispensable intermediates in the total synthesis of such advanced molecules.

Research has demonstrated the utility of these intermediates in the synthesis of potent pharmaceutical agents. For example, an optimized synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate has been developed, which is a key intermediate for new generation, highly active narcotic analgesics like remifentanil and other fentanyl analogs. researchgate.net The synthesis begins with a protected piperidone and builds the necessary functionality for the final drug molecule.

Moreover, the synthesis of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate showcases the importance of these chiral building blocks in producing enantiomerically pure pharmaceuticals. google.com Such intermediates are vital in modern drug development where specific stereoisomers often exhibit desired therapeutic effects with fewer side effects. The ability to introduce chirality early in a synthetic sequence using these piperidine-based intermediates is a significant advantage.

Utilization in Peptide Synthesis as an Amino Acid Analog and Modifier

The incorporation of constrained amino acid analogs into peptides is a powerful strategy in medicinal chemistry to enhance stability, potency, and receptor selectivity. The rigid cyclic structure of piperidine-based carboxylates makes them attractive candidates for use as dipeptide mimetics or as scaffolds to introduce conformational constraints.

While direct examples of using this compound in peptide synthesis are not prominent in the literature, the underlying principle is well-established with similar cyclic amino acid analogs. These constrained residues can help to lock the peptide backbone into a specific conformation, mimicking a β-turn or other secondary structures that are crucial for biological activity. This can lead to the development of peptidomimetics with improved pharmacokinetic properties. The modification of peptides with such non-natural amino acids is a key technique in drug discovery. bachem.comnih.gov

Scaffold for 3-Dimensional Architectures in Chemical Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new drug leads. The three-dimensional nature of the piperidine ring makes it an excellent scaffold for generating chemical libraries with significant spatial complexity.

The exploration of the chemical space around the piperidine core has been a subject of interest. For instance, the synthesis and 3D shape analysis of a collection of regio- and diastereoisomers of methyl-substituted pipecolinates (piperidine-2-carboxylates) demonstrate how systematic substitution on the piperidine ring can lead to a wide range of molecular shapes. bldpharm.com This principle is directly applicable to libraries based on the this compound scaffold.

By utilizing the various functional handles on the piperidine ring—the ketone, the ester, and the nitrogen—a multitude of different substituents can be introduced, leading to a library of compounds with diverse three-dimensional arrangements. This approach allows for the efficient generation of novel molecular frameworks that can be screened for biological activity. The use of such scaffolds is a cornerstone of modern drug discovery, enabling the exploration of new areas of chemical space.

Pharmacological and Biological Applications of Methyl 3 Oxopiperidine 4 Carboxylate Derivatives

Structure-Activity Relationship (SAR) Studies for Therapeutic Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of methyl 3-oxopiperidine-4-carboxylate, SAR studies have been crucial in optimizing their therapeutic properties.

In the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT), a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized and evaluated. nih.gov The exploration of the amide portion of the molecule revealed that 5-membered heteroaryl groups, such as thiazole (B1198619) and pyrazole, conferred modest potency. nih.gov Notably, a 3-isopropylisoxazole methyl derivative demonstrated significant potency at both low and high choline concentrations. nih.gov Conversely, expanding to a six-membered heteroaryl ring or extending the chain length was not well-tolerated. nih.gov Investigation of the piperidine (B6355638) ether moiety showed that substituents like cyclohexyl and cyclopentyl were inactive. nih.gov However, a methylpiperidine ether analog was found to be as active as the initial isopropyl analog. nih.gov This systematic evaluation led to the discovery of ML352 as a potent, noncompetitive inhibitor of CHT. nih.gov

Similarly, in the pursuit of novel antifungal agents, a library of over 30 4-aminopiperidines was synthesized, inspired by the structures of known antifungals like fenpropidin. These studies, starting from N-substituted 4-piperidone (B1582916) derivatives, have provided valuable insights into the structural requirements for antifungal activity. mdpi.com

For a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, SAR analysis revealed that the relative positioning of the benzothiazine and pyridine (B92270) rings significantly impacts their analgesic and anti-inflammatory activities. mdpi.com A direct correlation was observed between the mutual arrangement of these planar fragments and the compound's efficacy, highlighting the importance of molecular conformation in this class of compounds. mdpi.com

Table 1: SAR Highlights of Piperidine Derivatives

Compound SeriesKey Structural FeatureImpact on Activity
4-methoxy-3-(piperidin-4-yl)oxy benzamides3-isopropylisoxazole methyl amidePotent CHT inhibition nih.gov
4-methoxy-3-(piperidin-4-yl)oxy benzamidesCyclohexyl or cyclopentyl on piperidine etherInactive nih.gov
4-aminopiperidinesN-substituted 4-piperidone derivativesAntifungal activity mdpi.com
N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamidesConformation of benzothiazine and pyridine ringsInfluences analgesic and anti-inflammatory properties mdpi.com

Exploration of Mechanisms of Action at Molecular Targets

Understanding the molecular interactions of this compound derivatives is key to elucidating their therapeutic effects. Research has focused on their roles as enzyme inhibitors and receptor ligands.

Enzyme Inhibition Investigations

The inhibitory activity of these derivatives against various enzymes is a significant area of study. For instance, nalidixic acid derivatives where the carboxylic group was replaced with a 1,3,4-oxadiazole (B1194373) ring showed potent inhibition of DNA gyrase, an essential bacterial enzyme. nih.gov This suggests a mechanism of action related to the disruption of bacterial DNA replication. nih.gov

In the context of antifungal research, derivatives of 4-aminopiperidines have been shown to inhibit enzymes involved in ergosterol (B1671047) biosynthesis, specifically sterol C14-reductase and sterol C8-isomerase. mdpi.com This mechanism is similar to that of established antifungal drugs like amorolfine. mdpi.com

Furthermore, some 1,3,4-oxadiazole derivatives have been investigated as inhibitors of the nuclear factor κB (NF-κB) signaling pathway in hepatocellular carcinoma cells, which can lead to apoptosis. mdpi.com

Receptor Ligand Binding Investigations (e.g., Opioid Receptors, Neurotransmitter Receptors)

Derivatives of this compound have been synthesized and evaluated as ligands for various receptors, particularly sigma receptors and opioid receptors.

A series of novel sigma-1 (σ1) receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have been developed. nih.gov Molecular dynamics simulations revealed that the interactions of the basic piperidine nitrogen atom and its substituents with the lipophilic binding pocket of the σ1 receptor are crucial for affinity. nih.gov For example, introducing a methyl group on the piperidine nitrogen can partially compensate for the unfavorable interactions of a polar protonated piperidine ring. nih.gov

In the realm of opioid receptors, fentanyl analogues containing the piperidine core have been extensively studied. For example, 3-Methyl-1-phenethyl-4-(phenyl-propionyl-amino)-piperidine-4-carboxylic acid methyl ester (Lofentanil) has shown high affinity for mu-type, kappa-type, and delta-type opioid receptors. The binding affinities (Ki) for these receptors were determined through competitive binding displacement analyses.

Therapeutic Potential in Disease Models

The diverse biological activities of this compound derivatives have translated into promising therapeutic potential in various disease models, including infectious diseases and cancer.

Antimicrobial Activity (e.g., Antibacterial, Antitubercular)

The search for new antimicrobial agents has led to the exploration of various heterocyclic compounds, including derivatives of this compound.

A significant number of 1,3,4-oxadiazole derivatives have demonstrated potent antibacterial and antitubercular activities. nih.gov For instance, hybrids of nalidixic acid with 1,3,4-oxadiazole showed stronger or comparable activity against Pseudomonas aeruginosa and Staphylococcus aureus than reference drugs like ciprofloxacin (B1669076). nih.gov Some of these derivatives also exhibited antitubercular activity. nih.gov Furthermore, a compound containing a 1,3,4-oxadiazole ring linked to quinoxaline (B1680401) showed notable activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov

In the realm of antifungal agents, 4-aminopiperidine (B84694) derivatives have shown remarkable activity. mdpi.com Specifically, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine were identified as promising candidates against Candida spp. and Aspergillus spp. mdpi.com

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives

Compound ClassTarget OrganismKey Findings
1,3,4-Oxadiazole-Nalidixic Acid HybridsP. aeruginosa, S. aureusActivity stronger or comparable to ciprofloxacin nih.gov
1,3,4-Oxadiazole-Quinoxaline HybridsM. tuberculosis H37RvPotent antitubercular activity nih.govnih.gov
4-AminopiperidinesCandida spp., Aspergillus spp.Promising antifungal candidates mdpi.com

Anticancer and Cytotoxic Effects

The cytotoxic properties of piperidine derivatives against various cancer cell lines have been a major focus of research.

A series of 3,5-bis(benzylidene)-4-piperidones demonstrated tumor-selective toxicity, being highly toxic to human gingival carcinoma (Ca9-22), human squamous carcinoma-2 (HSC-2), and human squamous carcinoma-4 (HSC-4) cells, while showing less toxicity towards non-malignant cells. nih.gov These compounds were also found to be more toxic to several other cancer cell lines, including human colon adenocarcinoma (Colo-205 and HT-29) and lymphoid (CEM) neoplasms. nih.gov

Derivatives of 1,3,4-oxadiazole have also shown significant anti-proliferative effects through various mechanisms, including the inhibition of growth factors and enzymes. mdpi.com For example, certain derivatives have been shown to induce apoptosis in hepatocellular carcinoma cells by activating caspase-3. mdpi.com

Furthermore, piperine, a natural piperidine alkaloid, has been reported to induce apoptosis in oral squamous carcinoma (KB) cells in a dose-dependent manner through the generation of reactive oxygen species (ROS). nih.gov

Table 3: Anticancer Activity of Selected Piperidine Derivatives

Compound/DerivativeCancer Cell LineMechanism of Action/Key Findings
3,5-bis(benzylidene)-4-piperidonesCa9-22, HSC-2, HSC-4, Colo-205, HT-29, CEMTumor-selective toxicity nih.gov
1,3,4-Oxadiazole derivativesHepatocellular CarcinomaInduction of apoptosis via caspase-3 activation mdpi.com
PiperineOral Squamous Carcinoma (KB)Induction of apoptosis via ROS generation nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have shown promise as anti-inflammatory and analgesic agents. Research has focused on their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

One area of exploration involves the synthesis of novel compounds that combine the piperidine core with other pharmacologically active moieties. For instance, new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogs have been synthesized and evaluated for their anti-inflammatory and analgesic effects. nih.gov Several of these compounds demonstrated potent inhibition of both COX-1 and COX-2 enzymes, with some exhibiting IC50 values in the sub-micromolar range for COX-2 inhibition. nih.gov Notably, compounds with a para-methoxy substitution pattern showed enhanced potency. nih.gov The most promising of these, based on their in vitro potency and safety profiles, also exhibited significant analgesic and anti-inflammatory effects in in vivo models. nih.gov

Similarly, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, a compound with structural similarities, has been investigated for its anti-inflammatory potential. mdpi.com This compound demonstrated significant inhibition of the 5-LOX enzyme at higher concentrations and moderate inhibition of COX-1, suggesting a potential anti-inflammatory effect. mdpi.com

The development of such derivatives highlights the potential of the this compound scaffold in designing new and effective treatments for pain and inflammation. nih.gov

Table 1: In Vitro Enzyme Inhibition Data for Selected Anti-inflammatory Compounds

CompoundTarget EnzymeIC50 (µM)
FM4COX-20.74 nih.gov
FM10COX-20.69 nih.gov
FM12COX-20.18 nih.gov
MAK015-LOX105 mdpi.com
MAK01COX-1314 mdpi.com

Neurological Disorder Targets (e.g., Epilepsy, Anxiety, Depression)

The versatility of the this compound scaffold extends to the development of agents targeting neurological disorders. A notable example is the synthesis of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids, which have been identified as potent and selective N-methyl-D-aspartic acid (NMDA) receptor antagonists. nih.gov These compounds have the potential to be used as anticonvulsants and for the treatment of neurodegenerative diseases. nih.gov

One of the most potent compounds in this series, LY233053, effectively displaced [3H]CGS-19755 binding with an IC50 of 107 ± 7 nM and antagonized NMDA-induced responses in cortical-wedge preparations with an IC50 of 4.2 ± 0.4 microM. nih.gov In vivo, it demonstrated the ability to block NMDA-induced convulsions in neonatal rats and lethality in mice. nih.gov A key feature of these tetrazole-containing antagonists is their shorter duration of action compared to their phosphonic acid counterparts, which could be advantageous for managing acute neurological conditions like stroke by allowing for better dosage control. nih.gov

Furthermore, derivatives of this scaffold are being explored for their potential in treating other neurological conditions such as neuropathic pain, schizophrenia, Parkinson's disease, bipolar disorder, and Alzheimer's disease. bohrium.com

Protein Kinase Inhibition

The dysregulation of protein kinases is a key factor in the development of many diseases, particularly cancer. ed.ac.uk Consequently, the discovery of protein kinase inhibitors has become a major focus of pharmaceutical research. bohrium.com The this compound scaffold has been instrumental in the design of potent and specific kinase inhibitors.

A significant achievement in this area is the development of MK-8033, a dual c-Met/Ron kinase inhibitor. bohrium.com This compound, a 5H-benzo ed.ac.ukslideshare.netcyclohepta[1,2-b]pyridin-5-one derivative, was designed to have preferential binding to the activated conformation of the c-Met kinase. bohrium.com The design of MK-8033 was driven by the need to reduce the time-dependent inhibition of CYP3A4, a common issue with previous compounds in this class. bohrium.com

The broader applicability of this scaffold is evident in the development of inhibitors for various other kinases. For example, novel 5-oxopyrrolidine-3-carbohydrazides, which are structurally related to the piperidine core, have been synthesized and shown to act as multikinase inhibitors. nih.gov These compounds have demonstrated significant anticancer activity in vitro, and molecular docking studies suggest they can bind to the active sites of key protein kinases like SRC and BRAF. nih.gov

Table 2: Activity of Selected Protein Kinase Inhibitors

CompoundTarget Kinase(s)Activity/Potency
MK-8033c-Met/RonDual inhibitor with preferential binding to activated c-Met bohrium.com
Hydrazone derivative 12SCR, BRAFHigh binding affinity in molecular docking studies nih.gov
PD0325901MEK1, MEK2IC50 = 1 nM nih.gov
NVP-BEZ235p110α, β, γ, δ, mTORIC50 = 4, 76, 7, 5, and 21 nM, respectively nih.gov

Anticholinergic Effects

Derivatives of the piperidine scaffold have also been investigated for their effects on the cholinergic system. A series of substituted piperidine analogs of hemicholinium-3 (B1673050) were evaluated for their ability to inhibit neuromuscular transmission and decrease acetylcholine (B1216132) content in brain tissue. nih.gov

The study found that 4-methyl piperidine derivatives maintained potent hemicholinium-3-like activity. nih.gov The potency of these compounds was influenced by other substitutions on the piperidine ring. For example, compounds with a β-hydroxyl substitution were more potent than those with a β-carbonyl substitution. nih.gov While both quaternary and tertiary amine derivatives showed activity, the tertiary amine analogs were significantly less potent than their quaternary counterparts and hemicholinium-3 itself. nih.gov

These findings demonstrate that modifications to the piperidine core can modulate activity at cholinergic targets, suggesting a potential avenue for developing agents that can influence cholinergic neurotransmission.

Scaffold Hopping and Advanced Drug Design Strategies

Scaffold hopping is a crucial strategy in modern drug discovery that involves replacing the central core of a known active molecule to identify new, structurally distinct compounds with similar biological activity. uniroma1.itnih.gov This approach is used to discover novel chemical entities, improve physicochemical and pharmacokinetic properties, and generate patentable analogs. uniroma1.itniper.gov.in The this compound scaffold can serve as a starting point for such strategies.

The process of scaffold hopping can range from small modifications, like replacing a carbon atom with a heteroatom, to more significant changes in the ring system. nih.gov Computational methods, including 3D pharmacophore modeling and similarity searching, are often employed to identify potential new scaffolds. uniroma1.itresearchgate.net

Advanced drug design often combines scaffold hopping with other techniques. For instance, reaction-based de novo design software can assemble novel bioactive compounds in silico and even suggest synthetic routes. researchgate.net This approach has been successfully used to discover new chemotypes for targets like the histamine (B1213489) H4 receptor and γ-secretase. researchgate.net

The versatility of the this compound scaffold makes it an excellent candidate for these advanced design strategies. By applying scaffold hopping and other computational tools, medicinal chemists can explore a vast chemical space to develop new therapeutics with improved efficacy and safety profiles.

Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 3 Oxopiperidine 4 Carboxylate

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Conformational Analysis

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal proof of a molecule's structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. For a molecule like Methyl 3-oxopiperidine-4-carboxylate, which exists as a racemic mixture, SC-XRD would be invaluable for analyzing its solid-state conformation.

The initial step in SC-XRD involves growing a high-quality single crystal of the compound, which is then mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

The collected data, consisting of thousands of reflection intensities, are then processed. The unit cell dimensions and crystal system are determined from the positions of the diffraction spots. The phase problem, a critical challenge in crystallography, is typically solved using direct methods, which are mathematical techniques that can directly determine the phases of the structure factors from the measured intensities.

Once an initial structural model is obtained, it is refined against the experimental data. This is an iterative process of least-squares minimization where atomic coordinates and thermal parameters are adjusted to improve the agreement between the calculated and observed structure factors.

The quality of the final structure is assessed by several factors, most notably the R-factor (or residual factor). The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor indicates a better fit. For a well-resolved structure, an R-factor of less than 5% (R1 < 0.05) is generally considered excellent.

The final structural model is typically deposited as a Crystallographic Information File (CIF), which is a standard format for reporting crystal structure data. Before deposition, the CIF file is validated to check for any inconsistencies or errors in the geometric parameters and crystallographic information.

The results of an SC-XRD analysis are often visualized using thermal ellipsoid plots, such as those generated by the Oak Ridge Thermal Ellipsoid Plot (ORTEP) program. In these diagrams, atoms are represented by ellipsoids that indicate the probability of finding the center of the atom within the enclosed volume. The size and shape of the ellipsoids provide information about the thermal motion of the atoms and any potential disorder within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the piperidine (B6355638) ring, the methoxy (B1213986) group, and the N-H proton. The chemical shifts, splitting patterns (multiplicity), and integration values would allow for the assignment of each proton to its specific position in the molecule. For instance, the protons adjacent to the nitrogen and the carbonyl group would be expected to appear at a lower field (higher ppm) due to deshielding effects.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. youtube.com The carbonyl carbons of the ketone and the ester would be the most downfield signals, typically appearing in the range of 160-210 ppm. youtube.com The carbon of the methoxy group would appear around 50-60 ppm, while the carbons of the piperidine ring would be found in the aliphatic region of the spectrum. youtube.com

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
N-H7.5-8.5Broad Singlet1H
C4-H3.5-3.8Triplet1H
O-CH₃3.7Singlet3H
C2-H₂3.3-3.5Multiplet2H
C6-H₂3.0-3.2Multiplet2H
C5-H₂2.2-2.5Multiplet2H

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Ketone)205-210
C=O (Ester)170-175
C455-60
O-CH₃51-53
C245-50
C640-45
C530-35

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. The molecular weight of this compound (C₇H₁₁NO₃) is 157.17 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z = 157. The fragmentation of β-keto esters is often characterized by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. cdnsciencepub.comcdnsciencepub.com

Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment Fragment Lost
126[M - OCH₃]⁺Methoxy radical
98[M - COOCH₃]⁺Carbomethoxy radical
59[COOCH₃]⁺-
43[CH₃CO]⁺-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=O (ketone and ester), and C-O functional groups. The analysis of related piperidone derivatives can provide insight into the expected frequencies. researchgate.netchemicalbook.comoup.comnist.gov

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretch3300-3500 (broad)
C-HStretch (sp³)2850-3000
C=O (Ester)Stretch1735-1750
C=O (Ketone)Stretch1710-1725
C-OStretch1000-1300

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and its derivatives. This method is widely employed in both industrial and research settings to separate, identify, and quantify the main compound and any potential impurities. The principle of HPLC relies on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase, which is pumped through the column at high pressure. For compounds like this compound, reversed-phase HPLC is the most common modality.

Detailed Research Findings

In the analysis of piperidine derivatives, reversed-phase C18 columns are frequently utilized as the stationary phase. These columns contain silica (B1680970) particles that have been surface-modified with C18 (octadecyl) silane, creating a nonpolar surface. The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA). The TFA serves to improve peak shape and resolution by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase and ensuring that the analyte is in a single ionic form.

UV detection is the most common method for visualizing the separated compounds, with detection wavelengths often set at 210, 254, and 280 nm to capture the chromophores present in the target molecule and potential aromatic impurities. nih.gov The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Commercial batches of this compound hydrochloride typically exhibit a purity of 95% to over 98% as determined by HPLC. sigmaaldrich.comthermofisher.com

A study on the analysis of various piperidine derivatives provides a representative HPLC methodology that is applicable for the purity determination of this compound. nih.gov The methods employ a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time. This allows for the efficient elution of compounds with varying polarities. For instance, a common gradient might start with a low percentage of acetonitrile, which is gradually increased to elute more nonpolar compounds. nih.gov

While a specific, detailed method validation for this compound is not widely published, the methodologies used for structurally similar compounds provide a strong indication of the typical parameters. For example, in the analysis of other piperidone analogues, HPLC methods are validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the reliability of the results.

The following data tables represent typical parameters and potential results for the HPLC analysis of a high-purity sample of this compound, based on methods used for closely related piperidine derivatives. nih.gov

Table 1: Representative HPLC Method Parameters

ParameterValue
Instrument Agilent Technologies 1260/1290 Infinity II or equivalent
Column Gemini C18 (5 µm, 250 x 4.6 mm) or Select C18 (5 µm, 150 x 4.6 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% to 95% B over 8 minutes, hold at 95% B for 4 minutes
Flow Rate 0.8 to 1.0 mL/min
Column Temperature Ambient or controlled at 25 °C
Detection UV-VIS at 210, 254, and 280 nm
Injection Volume 10 µL

Table 2: Illustrative Purity Analysis Data

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
12.15.80.5Impurity A
23.51150.099.1This compound
34.24.60.4Impurity B

Computational and Theoretical Investigations of Methyl 3 Oxopiperidine 4 Carboxylate

Density Functional Theory (DFT) Studies for Geometric Parameters and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By calculating the optimized molecular geometry, DFT can provide valuable insights into bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These geometric parameters are crucial for understanding the three-dimensional structure and stability of a molecule.

DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. chalcogen.ro The optimized structure corresponds to the lowest energy conformation of the molecule in the gas phase or in a specified solvent.

ParameterValue (Angstroms/Degrees)
C-N Bond Length1.47
C-C Bond Length (ring)1.53 - 1.54
C=O Bond Length1.21
C-O Bond Length (ester)1.35
C-N-C Bond Angle112.0
C-C-C Bond Angle (ring)110.0 - 111.0
O=C-C Bond Angle120.0

Table 1: Representative Geometric Parameters for a Piperidine (B6355638) Derivative

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nankai.edu.cnaimspress.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. nih.gov

The HOMO and LUMO energies are typically calculated using DFT methods. For illustrative purposes, the following table shows typical HOMO-LUMO energy values for a heterocyclic compound with functionalities similar to methyl 3-oxopiperidine-4-carboxylate.

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.2
Energy Gap (ΔE)5.3

Table 2: Illustrative HOMO-LUMO Energy Values

Natural Bond Orbital (NBO) Analysis

NBO analysis can reveal significant interactions, such as those between lone pair orbitals (e.g., on oxygen or nitrogen atoms) and anti-bonding orbitals of adjacent bonds. These interactions are indicative of electron delocalization and can influence the molecule's reactivity and spectroscopic properties.

Global Reactivity Descriptors

Ionization Potential (IP ≈ -EHOMO): The energy required to remove an electron from a molecule.

Electron Affinity (EA ≈ -ELUMO): The energy released when an electron is added to a molecule.

Electronegativity (χ = (IP + EA) / 2): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η = (IP - EA) / 2): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S = 1 / η): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω = μ2 / 2η, where μ is the chemical potential, μ ≈ -χ): A measure of the energy lowering of a system when it accepts the maximum possible amount of electronic charge from the environment.

The following table provides hypothetical global reactivity descriptors for this compound, based on typical values for similar organic molecules.

DescriptorValue (eV)
Ionization Potential (IP)6.5
Electron Affinity (EA)1.2
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.38
Electrophilicity Index (ω)2.80

Table 3: Hypothetical Global Reactivity Descriptors

Conformational Analysis and Molecular Dynamics Simulations

The piperidine ring can adopt various conformations, with the chair form generally being the most stable. Substituents on the ring can influence the conformational preference and the dynamics of ring puckering.

Cremer-Pople Analysis for Ring Puckering Conformations

Cremer-Pople analysis is a method used to quantitatively describe the three-dimensional shape of a cyclic molecule. researchgate.netresearchgate.net It defines a set of puckering coordinates (qn and φn) that describe the deviation of the ring atoms from a mean plane. For a six-membered ring like piperidine, the total puckering amplitude (Q) and the puckering angles (θ and φ) can precisely define the conformation as a chair, boat, twist-boat, or an intermediate form. This analysis is crucial for understanding the conformational landscape of the molecule and identifying the most stable conformers.

Torsion Angle Cross-Validation with Experimental Data

Computational models can predict the torsion angles (dihedral angles) within a molecule, which define the rotational orientation of different parts of the molecule with respect to each other. These predicted torsion angles can be cross-validated with experimental data, typically obtained from X-ray crystallography. nih.gov This comparison allows for an assessment of the accuracy of the computational method and the force field used. Discrepancies between calculated and experimental torsion angles can highlight specific intramolecular interactions or the influence of the crystal packing environment that are not fully captured by the theoretical model. For a molecule like this compound, key torsion angles would involve the C-C bonds of the piperidine ring and the bonds connecting the substituent groups.

Prediction of Molecular Packing and Hydrogen Bonding Networks (e.g., Etter's Formalism)

The solid-state structure of this compound is governed by the interplay of intermolecular forces, primarily hydrogen bonding. The molecule possesses key functional groups that dictate its packing in the crystalline state: a secondary amine (N-H) group, which is a strong hydrogen bond donor; a ketone carbonyl group (C=O) at the 3-position; and an ester carbonyl group (C=O), both of which are effective hydrogen bond acceptors.

Etter's formalism provides a set of empirical rules for predicting the most likely hydrogen-bond patterns in organic crystals. nih.gov These rules are based on the principle that the best proton donors will pair with the best proton acceptors. For this compound, the primary hydrogen bond donor is the secondary amine (N-H), and the primary acceptors are the two carbonyl oxygen atoms.

Based on Etter's rules, the following predictions can be made:

Primary Hydrogen Bond Motif: The strongest and most predictable hydrogen bond will form between the N-H group of one molecule and a carbonyl oxygen of a neighboring molecule. nih.gov

Competition between Acceptors: The molecule has two carbonyl acceptors: the ketone and the ester. The relative basicity and steric accessibility of these two groups will determine which one preferentially participates in hydrogen bonding. In many piperidone structures, the ketone carbonyl is a primary site for such interactions.

Formation of Supramolecular Synthons: The interaction between the N-H donor and a C=O acceptor is likely to form a robust supramolecular synthon. A common pattern observed in related piperidine structures is the formation of chains or dimers. amu.edu.pled.ac.uk For example, a C(4) chain motif, where molecules are linked head-to-tail via N-H···O=C hydrogen bonds, is a plausible arrangement. ed.ac.uk In a complex of piperidine-4-carboxylic acid, a related structure, extensive N-H···O and O-H···O hydrogen bonds dictate the crystal packing. amu.edu.pl

The analysis of potential hydrogen bond patterns is crucial for understanding polymorphism, solubility, and other solid-state properties of the compound.

Table 1: Predicted Hydrogen Bond Parameters for this compound This table presents theoretically predicted hydrogen bond interactions based on Etter's rules and analysis of similar crystal structures. Actual values would be determined by X-ray crystallography.

Donor (D)Acceptor (A)D-H···A InteractionPredicted Motif (Graph Set)
N-H (amine)O=C (ketone)Strongest intermolecular bondC(4) Chain or D(2) Dimer
N-H (amine)O=C (ester)Secondary intermolecular bondC(4) Chain or D(2) Dimer
C-H (alpha to C=O)O=C (ketone/ester)Weak intermolecular interactionMay contribute to overall packing

Quantum Chemical Analysis for Spectroscopic Interpretation and Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for interpreting the vibrational spectra (FTIR and Raman) of this compound. By calculating the optimized molecular geometry and vibrational frequencies in the ground state, a detailed assignment of the experimental spectral bands can be achieved. researchgate.netnih.gov

The computational process typically involves:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. For piperidine rings, this usually involves a chair conformation. nih.gov

Frequency Calculation: Vibrational frequencies are calculated for the optimized geometry. These theoretical frequencies often require scaling to correct for anharmonicity and limitations of the computational method, thereby improving agreement with experimental spectra. researchgate.net

Potential Energy Distribution (PED) Analysis: PED analysis is used to assign the calculated vibrational modes to specific internal coordinates (stretching, bending, torsion) of the molecule, providing a definitive interpretation of each spectral band. mdpi.com

DFT calculations on related piperidone and carboxylate compounds have shown excellent correlation with experimental data. nih.gov For this compound, key vibrational modes can be predicted.

Table 2: Predicted Vibrational Frequencies and Assignments from DFT Analysis This table shows representative vibrational modes and their expected wavenumber ranges based on DFT studies of analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H stretchingSecondary Amine3350 - 3250
C-H stretching (aliphatic)CH₂3000 - 2850
C=O stretching (ketone)3-Oxo group1725 - 1705
C=O stretching (ester)Carboxylate1750 - 1735
C-N stretchingPiperidine Ring1250 - 1180
C-O-C stretching (ester)Carboxylate1300 - 1150

This theoretical analysis helps to unambiguously identify the compound and understand how its structure relates to its spectroscopic signature.

Non-linear Optical (NLO) Properties Calculations

Organic molecules with π-conjugated systems and charge-transfer characteristics can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in photonics and optical data processing. researchgate.netacs.org While this compound lacks an extensive π-conjugated system, the presence of donor (amine) and acceptor (carbonyl) groups suggests the potential for modest NLO activity.

Computational chemistry provides the means to predict NLO properties by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These calculations are typically performed using DFT methods with specific functionals (e.g., B3LYP, M06) that are known to provide reliable results for NLO properties. researchgate.netnih.gov

The key NLO parameters are:

Polarizability (α): A measure of the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response, such as second-harmonic generation (SHG). Molecules must be non-centrosymmetric to have a non-zero β value.

Second Hyperpolarizability (γ): Related to the third-order NLO response, which is relevant for applications like optical switching. researchgate.netrsc.org

Studies on other piperidone derivatives have shown that strategic placement of electron-donating and withdrawing groups can enhance NLO responses. researchgate.netacs.org For this compound, the intramolecular charge transfer between the amine nitrogen and the carbonyl oxygens would be the primary contributor to its NLO properties.

Table 3: Representative NLO Properties Calculated via DFT This table illustrates the type of data generated from NLO calculations. Values are hypothetical and for illustrative purposes, based on trends from studies on similar organic molecules.

ParameterDescriptionTypical Calculation Method
Dipole Moment (μ)Measure of molecular polarityB3LYP/6-311+G(d,p)
Average Polarizability (α)Linear optical responseB3LYP/6-311+G(d,p)
First Hyperpolarizability (β)Second-order NLO responseB3LYP/6-311+G(d,p)
Second Hyperpolarizability (γ)Third-order NLO responseCAM-B3LYP/6-311+G(d)

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. nih.govnih.gov This method is crucial in drug discovery for identifying potential biological targets and for lead optimization. Piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors, enzymes, and ion channels. clinmedkaz.orgnih.gov

A typical molecular docking workflow for this compound would involve:

Target Selection: Identifying potential protein targets based on the activity of structurally similar compounds. Targets for piperidine scaffolds include sigma receptors, cathepsins, and various proteases. nih.govnih.gov

Protein and Ligand Preparation: Preparing the 3D structures of the target protein (often from the Protein Data Bank) and the ligand. This includes adding hydrogen atoms and assigning appropriate charges.

Docking Simulation: Using software like AutoDock or Glide to systematically sample different conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding free energy (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex. nih.govnih.gov

Docking studies on related piperidine carboxamide derivatives have identified crucial hydrogen bonds between the piperidine N-H or amide groups and key residues like asparagine or glutamate (B1630785) in the active site of enzymes like Cathepsin K. nih.gov Similarly, the functional groups of this compound would be expected to form specific hydrogen bonds and hydrophobic contacts within a target's binding pocket.

Table 4: Illustrative Molecular Docking Results for a Piperidine Derivative This table provides a hypothetical example of docking results against a protein kinase, based on findings for similar ligands. nih.gov

Protein TargetLigand PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase (e.g., Cathepsin K)1-8.5Glu120, Asn121Hydrogen Bond (N-H···O)
Trp103π-π Stacking
Val65, Leu150Hydrophobic Interaction
Sigma-1 Receptor1-7.9Asp126, Glu172Ionic/H-Bond (N-H···O)
Tyr103, Phe107Hydrophobic/π-π Interaction

Current Challenges and Future Perspectives in Methyl 3 Oxopiperidine 4 Carboxylate Research

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in utilizing Methyl 3-oxopiperidine-4-carboxylate lies in its synthesis. Traditional methods for creating substituted piperidines can be inefficient, requiring multiple steps, harsh reaction conditions, or the use of toxic reagents. pmarketresearch.comgoogle.com The future of this field is focused on developing synthetic pathways that are not only high-yielding and stereoselective but also economically and environmentally sustainable.

Key areas of focus include:

Catalytic Methods: There is a significant push to replace stoichiometric reagents with catalytic systems. For instance, developing catalytic hydrogenation methods can replace less environmentally friendly reagents in piperidine (B6355638) synthesis, aligning with green chemistry principles. pmarketresearch.com Iron-catalyzed reductive amination and cobalt-catalyzed radical cyclization are emerging as powerful techniques for forming the piperidine ring, though challenges such as by-product formation remain. nih.gov

One-Pot and Cascade Reactions: Multi-component reactions (MCRs) and cascade sequences that form multiple bonds in a single operation are highly sought after. nih.gov These approaches reduce the number of intermediate purification steps, saving time, solvents, and resources. The development of cascade reactions, such as an intramolecular cyclization/reduction cascade, offers an efficient path to piperidinone intermediates. nih.gov

Stereoselective Synthesis: Many biologically active molecules derived from this scaffold are chiral, meaning the synthesis of single, specific isomers is crucial. google.com Developing methods for the enantioselective synthesis of substituted piperidones is a major goal to avoid the production of racemic mixtures, which can be inefficient and lead to side effects. google.com Future routes aim for complete control over stereochemistry, for example, through hydrogen-borrowing [5+1] annulation methods that can create substituted piperidines stereoselectively. nih.gov

Synthetic ChallengeFuture Approach / Perspective
Low Yield & Multi-Step Procedures Development of one-pot syntheses and cascade reactions to improve overall efficiency and reduce waste. nih.gov
Harsh Reagents & Conditions Increased use of metal-catalyzed reactions (e.g., iron, cobalt) and biocatalysis under milder conditions. nih.gov
Lack of Stereocontrol Design of novel chiral catalysts and stereoselective annulation or cyclization strategies to produce optically pure isomers. google.comnih.gov
Sustainability & Green Chemistry Focus on catalytic hydrogenation, use of greener solvents, and reducing the environmental impact of synthetic protocols. pmarketresearch.com

Design of Novel Derivatives with Enhanced Biological Activity and Selectivity

This compound is a versatile scaffold due to its multiple functional groups—the secondary amine, the ketone, and the methyl ester. Each of these sites can be modified to generate vast libraries of novel compounds. The central challenge is to rationally design these derivatives to achieve high potency against a specific biological target while minimizing off-target effects.

Future research is directed at:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents at various positions on the piperidine ring affect biological activity is essential. nih.gov The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net For example, in designing analogs of cocaine, the size of the substituent on a heterocyclic ring attached to the piperidine core was found to directly influence affinity for the dopamine (B1211576) transporter (DAT). nih.gov

Bioisosteric Replacement: Designing derivatives where certain functional groups are replaced by other groups with similar physical or chemical properties (bioisosteres) to improve pharmacokinetic properties. For instance, replacing an ester group with a metabolically stable oxadiazole has been used to create piperidine-based compounds with a longer duration of action. nih.gov

Scaffold Decoration for Specific Targets: The piperidine nucleus is a privileged structure for targeting the central nervous system (CNS) and for developing kinase inhibitors. benthamdirect.compmarketresearch.com Future work will focus on decorating the this compound core with specific pharmacophores to target diseases like Alzheimer's, cancer, and inflammatory conditions. benthamdirect.comajchem-a.compmarketresearch.com

Modification Site on ScaffoldPotential Derivative ClassExample Biological Target Area
N1-Amine N-Arylation, N-Alkylation, N-AcylationCNS receptors, Kinase inhibitors pmarketresearch.comresearchgate.net
C3-Ketone Reductive amination, Oximation, KetalizationAntidepressants, Antimicrobials ajchem-a.com
C4-Ester Amidation, Hydrolysis to acid, Reduction to alcoholAnalgesics, Anti-inflammatory agents ajchem-a.comresearchgate.net
Piperidine Ring Introduction of substituents at C2, C5, C6Modulating selectivity and potency researchgate.netnih.gov

Elucidation of Complex Biological Mechanisms and Pathways

Synthesizing a potent derivative is only part of the challenge; understanding its mechanism of action is equally critical. For many piperidine-based compounds, the precise molecular interactions and downstream biological pathways they modulate are not fully understood. This knowledge gap can hinder the translation of a promising compound into a therapeutic agent.

Future perspectives in this area involve:

Target Identification and Validation: A key challenge is to identify the specific protein or pathway that a novel derivative interacts with. Advanced chemical biology techniques, such as affinity chromatography and activity-based protein profiling, will be crucial for deconvoluting these targets.

Understanding Downstream Signaling: Beyond initial binding, it is important to map the entire signaling cascade affected by the compound. For example, piperidine derivatives have been shown to inhibit platelet aggregation, but the exact downstream signaling pathways involved require further investigation. researchgate.net

Off-Target Profiling: A major hurdle in drug development is unintended off-target activity. Comprehensive screening of new derivatives against a wide panel of receptors, enzymes, and ion channels is necessary to build a complete selectivity profile and anticipate potential side effects.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The traditional approach of synthesizing and screening large numbers of compounds is time-consuming and expensive. The future of drug discovery based on the this compound scaffold lies in the tight integration of computational and experimental methods for a more rational design process. pmarketresearch.com

This integrated approach includes:

Molecular Modeling and Docking: Computational tools allow researchers to model the interaction between a virtual library of derivatives and the three-dimensional structure of a biological target. nih.govrsc.org This in silico screening helps predict which derivatives are most likely to bind with high affinity, prioritizing them for synthesis. nih.gov For example, docking studies have been used to understand how piperidine derivatives bind to sigma receptors, revealing key interactions like salt bridges and hydrogen bonds that are crucial for affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structure with biological activity. By building a robust QSAR model, researchers can predict the activity of new, unsynthesized derivatives, further refining the design process. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic movement of a derivative within the binding pocket of a target protein over time. nih.gov This provides deeper insights into the stability of the interaction and the specific amino acid residues that are critical for binding, guiding future optimization efforts. rsc.org

The synergy between predicting properties computationally and then validating them experimentally creates a powerful feedback loop that accelerates the discovery of novel, highly active, and selective compounds derived from this compound. pmarketresearch.comnih.gov

Q & A

What are the most reliable methods for synthesizing Methyl 3-oxopiperidine-4-carboxylate, and how can reaction parameters be optimized for yield and purity?

Level: Basic
Answer: Synthesis typically involves cyclization or functional group interconversion. For example, diastereoselective methods using catalytic asymmetric reactions or Michael addition-cyclization sequences can yield the piperidine scaffold. Optimization includes adjusting solvent polarity (e.g., THF vs. DMF), temperature gradients (room temp to reflux), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) is critical. Confirm purity using NMR (integration of characteristic carbonyl peaks at ~170 ppm) and HPLC (C18 column, acetonitrile/water mobile phase) .

How can crystallographic data for this compound be analyzed to resolve structural ambiguities?

Level: Advanced
Answer: Use X-ray crystallography with refinement software like SHELXL to model electron density maps. For puckered ring conformations, apply Cremer-Pople parameters to quantify deviations from planarity. If data contradictions arise (e.g., high R-factors), check for twinning using WinGX or reassess hydrogen bonding networks with ORTEP-3 . Validate thermal displacement parameters (ADPs) to exclude disordered solvent effects.

What safety protocols are essential when handling this compound in laboratory settings?

Level: Basic
Answer: Follow OSHA/NIOSH guidelines:

  • PPE: Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles.
  • Ventilation: Use fume hoods for weighing and synthesis to prevent inhalation.
  • Spill Management: Absorb with inert materials (vermiculite) and dispose as hazardous waste.
  • Storage: In airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

How can researchers address low diastereoselectivity in the synthesis of this compound derivatives?

Level: Advanced
Answer: Low selectivity often stems from competing transition states. Strategies include:

  • Chiral Auxiliaries: Temporarily install bulky groups (e.g., Evans oxazolidinones) to sterically direct reactions.
  • Catalytic Control: Use asymmetric organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-Ru).
  • Solvent Effects: Polar aprotic solvents (e.g., DCM) may stabilize intermediates better than nonpolar alternatives. Monitor reaction progress via TLC or in situ FTIR .

What computational tools are recommended for modeling the conformational dynamics of this compound?

Level: Advanced
Answer: Perform DFT calculations (B3LYP/6-31G*) using Gaussian or ORCA to map energy minima for ring puckering. Compare results with experimental Cremer-Pople coordinates . For dynamic behavior, run MD simulations (AMBER or GROMACS) in explicit solvent (water or methanol) at 300 K. Analyze hydrogen bonding networks and torsional angles to predict stability under physiological conditions.

How should researchers validate the identity of this compound when spectral data conflicts with literature?

Level: Basic
Answer: Cross-validate using complementary techniques:

  • NMR: Compare 1^1H and 13^{13}C shifts with published data; use DEPT-135 to confirm CH2_2/CH3_3 groups.
  • Mass Spec: HRMS (ESI+) should match the molecular ion [M+H]+^+ within 5 ppm.
  • XRD: Refine unit cell parameters against CIF files in the Cambridge Structural Database. If discrepancies persist, recheck synthetic steps for byproducts or stereochemical errors .

What strategies mitigate racemization during functionalization of this compound?

Level: Advanced
Answer: Racemization occurs via enolate intermediates. Mitigation includes:

  • Low-Temperature Reactions: Conduct alkylations/acylations at −78°C (dry ice/acetone baths).
  • Protecting Groups: Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to shield reactive sites.
  • Kinetic Control: Shorten reaction times and avoid strong bases (e.g., LDA) in favor of milder agents (e.g., NaH) .

How can researchers reconcile conflicting bioactivity data for this compound analogs in pharmacological studies?

Level: Advanced
Answer: Contradictions may arise from assay variability or off-target effects. Standardize protocols:

  • Dose-Response Curves: Use at least six concentrations (10 nM–100 µM) in triplicate.
  • Control Compounds: Include known inhibitors/agonists (e.g., cyclooxygenase inhibitors for inflammation studies).
  • Orthogonal Assays: Validate results via SPR (binding affinity) and cell-based reporter systems (e.g., luciferase). Perform meta-analyses of published IC50_{50}/EC50_{50} values to identify outliers .

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Methyl 3-oxopiperidine-4-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.